molecular formula C14H19BrClN3O2 B2997310 Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate CAS No. 2288709-89-5

Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B2997310
CAS No.: 2288709-89-5
M. Wt: 376.68
InChI Key: WCHDHRDRUOOQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H19BrClN3O2. It is a derivative of piperazine, featuring bromo and chloro substituents on a pyridine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and subsequently esterified with tert-butyl alcohol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo and chloro substituents can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to remove the halogen atoms, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxides or carboxylic acids.

  • Reduction: Formation of pyridine derivatives with reduced halogen content.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals, agrochemicals, and materials. In biological research, it can be employed as a building block for the synthesis of bioactive compounds and probes for studying biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its structural features make it suitable for the development of kinase inhibitors, antiviral agents, and other therapeutic agents.

Industry: In the chemical industry, tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

  • Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate: This compound is structurally similar but lacks the piperazine ring, making it less reactive in certain chemical reactions.

  • Tert-butyl 2-bromo-6-chloropyridin-3-ylcarbamate: Another closely related compound with different substitution patterns on the pyridine ring.

Uniqueness: Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate stands out due to its combination of halogenated pyridine and piperazine functionalities, which provide unique reactivity and potential for diverse applications.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClN3O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-10(15)4-5-11(16)17-12/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHDHRDRUOOQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.